1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethanamine
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Overview
Description
1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethanamine is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethanamine can be synthesized through various methods. One common approach involves the cyclization of 2-aminopyridines with nitriles under microwave irradiation. This method is catalyst-free and eco-friendly, providing good yields in a short reaction time . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and eco-friendly reagents is preferred to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Oxidation: NaOCl, Pb(OAc)4, MnO2
Reduction: NaBH4, H2/Pd-C
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or hydrazines.
Scientific Research Applications
1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit kinases such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . The compound binds to the active sites of these enzymes, blocking their activity and thereby inhibiting cancer cell growth.
Comparison with Similar Compounds
1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethanamine is unique due to its specific triazole-pyridine fusion, which imparts distinct biological activities. Similar compounds include:
[1,2,4]Triazolo[1,5-a]pyridines: These compounds also feature a triazole ring fused to a pyridine ring but differ in the position of the fusion.
[1,2,4]Triazolo[4,3-a]pyrazines: These compounds have a similar triazole ring but are fused to a pyrazine ring instead of a pyridine ring.
Properties
Molecular Formula |
C8H10N4 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-([1,2,4]triazolo[4,3-a]pyridin-5-yl)ethanamine |
InChI |
InChI=1S/C8H10N4/c1-6(9)7-3-2-4-8-11-10-5-12(7)8/h2-6H,9H2,1H3 |
InChI Key |
VHLFLVAFEZHJHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=NN=CN21)N |
Origin of Product |
United States |
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